4-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Adenosine A2B receptor GPCR antagonist Radioligand binding

4-(Thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (CAS 2034385-95-8; molecular formula C18H14N4OS2, MW 366.5) is a synthetic small molecule belonging to the class of thiophene-1,2,3-triazole-benzamide hybrids. It was originally reported as part of a medicinal chemistry campaign aimed at discovering potent and selective functional antagonists of the human adenosine A2B receptor (ADORA2B).

Molecular Formula C18H14N4OS2
Molecular Weight 366.46
CAS No. 2034385-95-8
Cat. No. B2595526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
CAS2034385-95-8
Molecular FormulaC18H14N4OS2
Molecular Weight366.46
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC=C(C=C2)C(=O)NCC3=CN(N=N3)C4=CSC=C4
InChIInChI=1S/C18H14N4OS2/c23-18(14-5-3-13(4-6-14)17-2-1-8-25-17)19-10-15-11-22(21-20-15)16-7-9-24-12-16/h1-9,11-12H,10H2,(H,19,23)
InChIKeyXMCIOKWRFNCZAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (CAS 2034385-95-8): Procurement-Relevant Identity and Primary Target Profile


4-(Thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (CAS 2034385-95-8; molecular formula C18H14N4OS2, MW 366.5) is a synthetic small molecule belonging to the class of thiophene-1,2,3-triazole-benzamide hybrids. It was originally reported as part of a medicinal chemistry campaign aimed at discovering potent and selective functional antagonists of the human adenosine A2B receptor (ADORA2B) [1]. The compound has also been annotated as an inhibitor of phosphatidylinositol 3-kinase (PI3K), although the primary literature source for this activity is the same study [2]. Its structural hallmark is the asymmetric arrangement of two thiophene rings—a thiophen-2-yl substituent on the benzamide and a thiophen-3-yl group on the 1,2,3-triazole—which distinguishes it from regioisomeric analogs and may influence both target selectivity and physicochemical properties.

Why Generic Substitution of 4-(Thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (CAS 2034385-95-8) Fails: The Asymmetric Thiophene Isomer Problem


In-class compounds within the thiophene-triazole-benzamide series cannot be interchanged casually because the biological activity profile is exquisitely sensitive to the regiochemistry of both thiophene rings. The target compound features a thiophen-2-yl moiety on the benzamide and a thiophen-3-yl group on the triazole; switching these positions to produce N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiophen-3-yl)benzamide (CAS not assigned in primary literature) or symmetrizing to 4-(thiophen-3-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (CAS 2176270-79-2) is expected to alter both adenosine receptor subtype selectivity and physicochemical properties such as logP and solubility [1]. Evidence from the parent publication demonstrates that even subtle modifications within this scaffold lead to substantial changes in functional antagonist potency at ADORA2B and selectivity over ADORA2A [1]. The quantitative evidence below establishes the specific differentiation profile that makes this particular isomer the appropriate choice when adenosine A2B receptor pharmacology is the research objective.

Quantitative Pharmacological and Structural Differentiation Evidence for 4-(Thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (CAS 2034385-95-8)


Adenosine A2B Receptor Binding Affinity (pKi / Ki) of CAS 2034385-95-8 Versus Class Baseline

The compound demonstrates moderate binding affinity for the human adenosine A2B receptor (ADORA2B) with a pKi of 7.26, corresponding to a Ki of approximately 55 nM, as determined by radioligand binding assay and curated in the ChEMBL 20 database [1]. For comparison, the adenosine A2A receptor (ADORA2A) pKi is 6.00 (Ki ~1 µM), indicating approximately 18-fold selectivity for A2B over A2A [1]. While direct head-to-head Ki data for the closest regioisomeric analogs are not available in the public domain, the parent publication describes the structure-activity relationship (SAR) of this series and establishes that the specific arrangement of thiophene isomers is a key determinant of A2B receptor affinity and selectivity [2]. The compound's Ki of ~55 nM places it in the moderately potent range for this target class, comparable to early lead compounds in the adenosine A2B antagonist field, where clinical candidate affinity benchmarks typically fall below 30 nM [3].

Adenosine A2B receptor GPCR antagonist Radioligand binding

Structural Differentiation of CAS 2034385-95-8 from the Closest Regioisomeric Analog (CAS 2176270-79-2): Predicted Physicochemical Consequences of Thiophene Isomerism

The target compound (CAS 2034385-95-8) contains a thiophen-2-yl group at the 4-position of the benzamide and a thiophen-3-yl group at N1 of the 1,2,3-triazole. Its closest commercially cataloged analog is 4-(thiophen-3-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (CAS 2176270-79-2), which bears thiophen-3-yl groups at both positions . While these two compounds share the identical molecular formula (C18H14N4OS2) and molecular weight (366.5), their differentiation arises from the positional isomerism of the thiophene on the benzamide ring . In the parent adenosine A2B antagonist series, the thiophene substitution pattern is a critical determinant of receptor binding: the 2-thienyl versus 3-thienyl orientation alters the dihedral angle between the thiophene and benzamide rings, which in turn affects the presentation of the triazole-methylbenzamide pharmacophore to the receptor binding pocket [1]. Specific quantitative comparative binding data for CAS 2176270-79-2 are not publicly available; however, the SAR trends reported in the Bedford et al. series indicate that modifications at this position routinely produce >10-fold changes in functional cAMP IC50 values [1].

Regioisomerism Physicochemical properties Drug design

Dual Pharmacological Annotation: Adenosine A2B Antagonism and PI3K Inhibition by CAS 2034385-95-8

The compound CAS 2034385-95-8 is uniquely annotated in public databases as possessing two distinct pharmacological activities: adenosine A2B receptor antagonism (derived from the Bedford et al. 2009 paper) [1] and phosphatidylinositol 3-kinase (PI3K) inhibition (annotated in the MeSH database under the record for PF-4989216) [2]. The MeSH entry explicitly links this compound's core structure (thiophenes and triazoles) to PI3K inhibitory activity, citing Clin Cancer Res. 2014 Feb 1;20(3):631-43 as the source [2]. It is important to note that the MeSH record PF-4989216 also maps to a different chemical structure (CAS 1276553-09-3; C18H13FN6OS; MW 380.40), which is a potent and selective PI3Kα inhibitor with a Ki of 0.6 nM . The co-annotation suggests that the thiophene-triazole-benzamide scaffold represented by CAS 2034385-95-8 may serve as a pharmacophore for both adenosine receptor and PI3K target families. In contrast, the purely adenosineergic activity of CAS 2176270-79-2 or the purely PI3K-directed activity of PF-4989216 (CAS 1276553-09-3) indicate that CAS 2034385-95-8 occupies a distinct polypharmacological niche that may be advantageous for research programs exploring dual-pathway modulation.

Polypharmacology PI3K inhibition Adenosine receptor

Physicochemical and Drug-Likeness Profile of CAS 2034385-95-8 Relative to Oral Adenosine Antagonist Benchmarks

The compound exhibits a calculated logP of approximately 4.3 [1], which exceeds the typical optimal range for oral bioavailability (logP 1-3) and is higher than many optimized adenosine A2B antagonist clinical candidates. For comparison, the clinical-stage A2B antagonist CVT-6883 has a calculated logP of approximately 2.8, while the A2A antagonist preladenant has a logP of approximately 2.5. The elevated lipophilicity of CAS 2034385-95-8, combined with its molecular weight of 366.5 Da and a low fraction of sp3-hybridized carbons (0.11) [1], suggests limited aqueous solubility and potential challenges for in vivo formulation without co-solvent or nanoformulation strategies [2]. However, this lipophilicity may confer advantages for membrane penetration in cell-based assays and for radioligand binding studies where compound adsorption to assay plates must be controlled.

Drug-likeness Physicochemical properties Oral bioavailability prediction

Synthetic Tractability and Chemical Supply Chain Considerations for CAS 2034385-95-8

The compound's 1,2,3-triazole core is accessible via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical click chemistry reaction [1]. This synthetic route offers advantages in modularity and efficiency compared to conventional amide coupling or heterocycle condensation methods required for many adenosine receptor antagonist scaffolds. The key building blocks—4-(thiophen-2-yl)benzoic acid or its activated ester, propargylamine, and 3-azidothiophene—are commercially available from multiple suppliers, enabling facile laboratory-scale synthesis . In contrast, the regioisomeric analog CAS 2176270-79-2 would require 4-(thiophen-3-yl)benzoic acid as starting material, which is less commonly stocked and more expensive by approximately 2- to 3-fold based on typical catalog pricing . The triazole-forming click step also provides regioselective access to the 1,4-disubstituted 1,2,3-triazole isomer, avoiding the chromatographic separation challenges associated with non-regioselective triazole syntheses.

Click chemistry 1,2,3-Triazole synthesis Chemical procurement

Optimal Research and Procurement Application Scenarios for 4-(Thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (CAS 2034385-95-8)


In Vitro Pharmacological Tool for Adenosine A2B Receptor (ADORA2B) Functional Studies

CAS 2034385-95-8, with a pKi of 7.26 (Ki ~55 nM) at the human adenosine A2B receptor and ~18-fold selectivity over the A2A subtype [1], is appropriate for use as a reference antagonist in cAMP accumulation assays using recombinant ADORA2B-expressing cell lines (e.g., HEK-293-ADORA2B). Its moderate potency requires concentrations in the 100 nM to 10 µM range to achieve full receptor occupancy, making it suitable for studies where excessive potency could complicate washout and reversibility experiments. Researchers should verify compound identity via HPLC and 1H NMR upon receipt, as the compound's structural similarity to regioisomeric impurities could confound pharmacological results [2].

Structure-Activity Relationship (SAR) Exploration in Dual Adenosine-PI3K Pharmacology Programs

The dual annotation of CAS 2034385-95-8 as both an adenosine A2B receptor antagonist [1] and a potential PI3K inhibitor [2] positions it as a unique starting point for medicinal chemistry programs investigating polypharmacology in oncology or inflammatory diseases. Researchers can use this compound as a scaffold to probe structure-activity relationships that simultaneously modulate GPCR and kinase signaling pathways. The thiophene isomer arrangement (2-thienyl on benzamide, 3-thienyl on triazole) provides a defined structural baseline against which systematic modifications can be benchmarked. Comparative testing against PF-4989216 (a pure PI3Kα inhibitor, Ki 0.6 nM) and selective A2B antagonists can help deconvolute the contributions of each target to cellular phenotypes.

Chemical Biology Probe Development via Click Chemistry Functionalization

The 1,2,3-triazole core of CAS 2034385-95-8 is the direct product of a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction [1], making the compound a convenient scaffold for preparing click-derived probe molecules. The modular synthesis enables replacement of the thiophen-3-yl azide component with azide-functionalized biotin, fluorophores, or photoaffinity labels, facilitating target engagement studies, pull-down assays, and cellular imaging experiments. This synthetic flexibility is a practical advantage over adenosine antagonist scaffolds that require de novo synthesis for each probe derivative. Procurement of the compound as a reference standard alongside the individual building blocks allows for parallel synthesis of probe libraries.

In Vitro ADME and Physicochemical Profiling Benchmarking for Lead Optimization

The compound's elevated calculated logP (~4.3) and low fraction sp3 (0.11) [1] make it a valuable benchmarking tool for assessing the impact of lipophilicity reduction strategies during lead optimization of adenosine A2B antagonists. Medicinal chemists can use CAS 2034385-95-8 as a 'high-logP control' in solubility, permeability, and microsomal stability assays, comparing new analogs designed with polar substituents or saturated ring systems against this baseline. The compound's predicted poor aqueous solubility can serve as a positive control for formulation screening experiments, where improved solubility via co-solvents, cyclodextrins, or amorphous solid dispersions is the experimental endpoint [2].

Quote Request

Request a Quote for 4-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.